Home > Products > Screening Compounds P119396 > CCT251545 analogue, Compound 51
CCT251545 analogue, Compound 51 -

CCT251545 analogue, Compound 51

Catalog Number: EVT-256193
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 414.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCT251545 analogue, known as Compound 51, is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are integral components of the Mediator complex, which plays a crucial role in regulating transcription pathways, particularly in oncogenic processes. The compound exhibits IC50 values of 5.1 nM for CDK8 and 5.6 nM for CDK19, indicating its high potency against these targets . The significance of Compound 51 lies in its potential applications in cancer therapy, especially in cases where CDK8 is implicated as an oncogene, such as in gastric and colorectal cancers.

Source and Classification

Compound 51 is classified as a small molecule inhibitor that selectively targets CDK8 and CDK19. It was developed through structure-activity relationship studies based on the parent compound CCT251545, which was identified through cell-based screening for its ability to inhibit the WNT signaling pathway . The compound's development involved extensive chemical synthesis and biological evaluation to confirm its efficacy and selectivity among a wide range of kinases.

Synthesis Analysis

Methods

The synthesis of Compound 51 involves several key steps, primarily utilizing nucleophilic substitution reactions followed by cross-coupling techniques. The general synthetic route includes:

  1. Nucleophilic Substitution: Starting from bromo-substituted pyridine derivatives, nucleophilic aromatic substitution reactions are performed to introduce various substituents at specific positions on the pyridine ring.
  2. Suzuki Cross-Coupling: This method is employed to form carbon-carbon bonds between the pyridine derivatives and aryl or vinyl boron compounds, enhancing the compound's structural complexity .

Technical Details

The synthesis typically employs reagents such as palladium catalysts for the Suzuki reaction and various bases to facilitate the nucleophilic substitutions. The final compound is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Molecular Structure Analysis

Structure

Compound 51 features a complex molecular structure characterized by a pyridine core with multiple substituents that enhance its binding affinity for CDK8 and CDK19. The specific arrangement of these substituents is critical for its inhibitory activity.

Data

The crystal structure of Compound 51 in complex with CDK8 reveals that it binds within the ATP-binding pocket, engaging in key interactions that stabilize the inhibitor-protein complex. Notably, it forms hydrogen bonds with critical amino acid residues in the kinase domain .

Chemical Reactions Analysis

Reactions

Compound 51 has been shown to effectively inhibit phosphorylation events mediated by CDK8/19, specifically targeting phospho-STAT1SER727 in colorectal carcinoma cells. This inhibition is evidenced by dose-dependent responses observed in cellular assays .

Technical Details

The compound's mechanism involves competitive inhibition at the ATP-binding site of CDK8/19, preventing substrate phosphorylation and subsequent signaling cascades that promote oncogenesis.

Mechanism of Action

Process

The primary mechanism of action for Compound 51 involves its competitive inhibition of CDK8 and CDK19 activity. By binding to the ATP-binding site, it prevents these kinases from phosphorylating their substrates, thereby disrupting transcriptional regulation associated with cancer progression.

Data

In vitro studies demonstrate that Compound 51 significantly reduces levels of phospho-STAT1SER727 in human colorectal carcinoma cell lines, indicating effective modulation of CDK8/19 activity . Additionally, pharmacokinetic studies in animal models show that it maintains its inhibitory effects over time when administered at appropriate dosages.

Physical and Chemical Properties Analysis

Physical Properties

Compound 51 is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in biological assays. Its stability under various conditions has been confirmed through storage studies at low temperatures .

Chemical Properties

The compound exhibits characteristics typical of small molecule inhibitors, including high potency and selectivity against specific kinases. Its pharmacokinetic profile indicates moderate clearance rates and bioavailability when tested in vivo .

Applications

Compound 51 serves as a valuable chemical tool for exploring the roles of CDK8 and CDK19 in various biological contexts, particularly in cancer research. Its ability to selectively inhibit these kinases makes it an important candidate for further development as a therapeutic agent targeting malignancies driven by aberrant transcriptional regulation.

Properties

Product Name

CCT251545 analogue, Compound 51

Molecular Formula

C23H22N6O2

Molecular Weight

414.46

Synonyms

(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.